1,3-dihydroxyacetone

Descripción general

Descripción

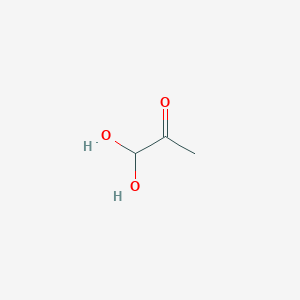

Dihidroxiacetona, también conocida como glicerona, es un sacárido simple con la fórmula química C3H6O3. Se utiliza principalmente como ingrediente en productos de bronceado sin sol. La dihidroxiacetona es un polvo cristalino blanco higroscópico con un sabor dulce refrescante y un olor característico. Es la más simple de todas las cetosas y no tiene centro quiral .

Métodos De Preparación

La dihidroxiacetona se puede preparar a través de varias rutas sintéticas. Un método común es la oxidación suave del glicerol utilizando peróxido de hidrógeno y una sal ferrosa como catalizador . Otro método implica el uso de catalizadores basados en paladio catiónicos con oxígeno, aire o benzoquinona actuando como co-oxidantes . La producción industrial de dihidroxiacetona se basa principalmente en la fermentación microbiana del glicerol utilizando Gluconobacter oxydans . Esta ruta biotecnológica es preferida debido a su eficiencia y sostenibilidad.

Análisis De Reacciones Químicas

La dihidroxiacetona sufre varios tipos de reacciones químicas, incluyendo oxidación, reducción y condensación. En presencia de aminoácidos, la dihidroxiacetona participa en la reacción de Maillard, lo que lleva a la formación de melanoidinas, que son responsables del efecto de bronceado en la piel . También puede sufrir reacciones de dimerización e isomerización en soluciones acuosas a temperatura ambiente . Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, sales ferrosas y catalizadores basados en paladio catiónicos . Los principales productos formados a partir de estas reacciones incluyen gliceraldehído y varios polímeros .

Aplicaciones Científicas De Investigación

Cosmetic Applications

Self-Tanning Agent

DHA is predominantly recognized for its role as a self-tanning agent in cosmetic formulations. It reacts with amino acids in the skin's surface to produce a browning effect, mimicking a natural tan. This reaction is known as the Maillard reaction and is favored for its non-toxic nature compared to traditional tanning methods that involve UV exposure . The global market for self-tanning products is projected to reach approximately USD 250 million by 2030, driven by increasing consumer awareness of skin health and safety .

Safety and Regulatory Status

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated DHA's safety when used in cosmetic products. Studies indicate that it is safe for use as a hair coloring agent in leave-on applications, provided it adheres to specified concentrations .

Pharmaceutical Applications

Therapeutic Potential

DHA has been investigated for its pharmacological properties, particularly in treating metabolic disorders. Research indicates potential benefits for patients with glycogen storage diseases and conditions like psoriasis and vitiligo, where it may help alleviate symptoms related to skin depigmentation . Additionally, DHA has shown antifungal properties against dermatomycosis .

Neuroprotective Effects

Recent studies have explored DHA's neuroprotective capabilities. In a high-throughput screening of pharmacologically active compounds, DHA demonstrated significant neuroprotective effects under ischemic conditions, suggesting its potential role in treating neurodegenerative diseases . This property is particularly relevant given the increasing incidence of conditions such as stroke and Alzheimer's disease.

Chemical Feedstock Applications

Production from Glycerol

DHA primarily serves as a bio-based synthon derived from glycerol, a by-product of biodiesel production. Various methods have been developed for the efficient conversion of glycerol into DHA through microbial fermentation and chemical oxidation processes . This not only valorizes waste but also contributes to sustainable chemical production practices.

Building Block for Polymers

DHA's reactivity allows it to be utilized as a building block for bio-based polymers. Its unique structure enables the synthesis of biodegradable materials with applications in packaging and medical devices . The exploration of DHA in polymer chemistry highlights its potential to address sustainability challenges within the industry.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de la dihidroxiacetona implica su interacción con los aminoácidos en el estrato córneo de la piel, lo que lleva a la formación de melanoidinas a través de la reacción de Maillard . Esta reacción da como resultado el bronceado de la piel, que es similar al proceso de bronceado natural causado por la exposición a los rayos ultravioleta . Además, la dihidroxiacetona se fosforila fácilmente a fosfato de dihidroxiacetona por triokinasa en eritrocitos, jugando un papel en la glucólisis .

Comparación Con Compuestos Similares

La dihidroxiacetona es única entre los sacáridos simples debido a su falta de un centro quiral y su capacidad de sufrir la reacción de Maillard con aminoácidos . Compuestos similares incluyen el gliceraldehído, que es un isómero estructural de la dihidroxiacetona, y otras cetosas como la fructosa . A diferencia de la dihidroxiacetona, el gliceraldehído tiene un centro quiral y no participa en la reacción de Maillard en la misma medida . Otros compuestos similares incluyen varios monosacáridos y triosas, que comparten propiedades químicas similares pero difieren en su reactividad y aplicaciones .

Actividad Biológica

1,3-Dihydroxyacetone (DHA) is a simple carbohydrate with the chemical formula . It is primarily known for its application as a self-tanning agent in cosmetic formulations. However, its biological activity extends beyond this use, playing significant roles in metabolic pathways and exhibiting various pharmacological properties.

Glycolysis and Metabolism

DHA is a key intermediate in the glycolytic pathway, where it exists as dihydroxyacetone phosphate (DHAP). In glycolysis, glucose is converted into DHAP and glyceraldehyde phosphate (GADP) through the action of aldolase on fructose-1,6-bisphosphate. DHAP can interconvert with GADP via triosephosphate isomerase, which regulates the flow of metabolites through glycolysis. This interconversion highlights DHA's importance in energy metabolism and lipid synthesis when present in excess .

DHA can undergo various chemical transformations, including isomerization to glyceraldehyde. This property is utilized in studies of carbohydrate chemistry, particularly the Lobry de Bruyn—Alberda van Ekenstein transformation, which describes the interconversion between aldoses and ketoses. The ability of DHA to participate in these reactions underlines its significance as a bio-based synthon in organic synthesis .

Neuroprotective Effects

Research indicates that DHA may have neuroprotective properties. A study highlighted that compounds related to DHA exhibited significant effects on reducing neuronal damage in models of ischemic stroke. These findings suggest that DHA could play a role in therapeutic strategies for neurodegenerative diseases by modulating glucocorticoid levels through inhibition of 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1) .

Skin Absorption and Safety Profile

DHA's dermal absorption has been quantitatively assessed, revealing a mean absorption rate that increases over time. In vitro studies showed that the absorption rate through human skin reached approximately 0.603 μg/cm²/hour after 24 hours. This data supports the safety profile of DHA when used in cosmetic formulations, although further studies are needed to evaluate long-term effects .

Case Study: Sunless Tanning Products

A comprehensive analysis of sunless tanning products containing DHA revealed that the browning effect is primarily due to the formation of melanoidins through Maillard reaction pathways. The reaction between DHA and amino acids leads to complex chemical changes resulting in skin pigmentation without UV exposure. This mechanism has been extensively studied to optimize formulations for safety and efficacy .

Table: Summary of Biological Activities of DHA

| Biological Activity | Description |

|---|---|

| Metabolic Role | Intermediate in glycolysis; converts to DHAP and GADP. |

| Neuroprotection | Exhibits potential neuroprotective effects by modulating glucocorticoid levels. |

| Skin Absorption | Absorption rate increases over time; mean rate at 24 hours is 0.603 μg/cm²/hour. |

| Self-Tanning Agent | Forms melanoidins through reactions with skin proteins; provides pigmentation without UV exposure. |

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKJFZQQPQGTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-70-5 | |

| Record name | Dihydroxyacetone dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025072 | |

| Record name | 1,3-Dihydroxy-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic solid; [Hawley], Solid | |

| Record name | 2-Propanone, 1,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C | |

| Record name | Dihydroxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol. | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Colorless, crystalline solid | |

CAS No. |

96-26-4 | |

| Record name | Dihydroxyacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyacetone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydroxy-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydroxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O10DDW6JOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Dihydroxyacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.